(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Description
(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound featuring a fused thiazolo-triazine core with a 4-ethylbenzylidene group at position 2 and a phenyl substituent at position 6. This compound belongs to the thiazolo[3,2-b][1,2,4]triazine class, which is structurally characterized by a bicyclic system combining thiazole and triazine rings. Such derivatives are frequently explored for their biological activities, including anticancer and antiproliferative properties, due to their ability to interact with cellular targets such as kinases and DNA . The (2Z)-configuration of the benzylidene group is critical for maintaining planar molecular geometry, which enhances π-π stacking interactions in biological systems.
Properties
IUPAC Name |
(2Z)-2-[(4-ethylphenyl)methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-2-13-8-10-14(11-9-13)12-16-19(25)23-20(26-16)21-18(24)17(22-23)15-6-4-3-5-7-15/h3-12H,2H2,1H3/b16-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXUOETHSISHOHM-VBKFSLOCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene position using reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
(2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of (2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include disruption of cellular processes essential for the survival of pathogens or cancer cells.
Comparison with Similar Compounds
Table 1. Structural and Physical Properties of Selected Thiazolo[3,2-b][1,2,4]triazine Derivatives
Key Observations:
- Lipophilicity: The 4-ethylbenzylidene group in the target compound likely increases lipophilicity (predicted XlogP ~3.5) compared to the 3-fluoro analog (XlogP 2.3, ), enhancing membrane permeability .
- Melting Points: Bulky substituents (e.g., oxindolylidene in 3c) correlate with higher melting points (>200°C), suggesting stronger intermolecular interactions .
- IR Spectroscopy: Triazine carbonyl bands in analogs (1670–1640 cm⁻¹) are sensitive to electron-withdrawing/donating substituents. The target’s ethyl group may shift these bands slightly compared to fluorine-substituted derivatives .
Table 2. Reported Bioactivities of Analogous Compounds
Key Insights:
- Arylidene vs. Alkylidene: Arylidene derivatives (e.g., 269a-e) exhibit stronger anticancer activity than alkyl-substituted analogs, likely due to enhanced aromatic interactions with biological targets .
- Substituent Position: The phenyl group at position 6 (as in the target) may improve steric complementarity with enzyme active sites compared to smaller groups (e.g., methyl in ).
Biological Activity
The compound (2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions including cyclization and condensation methods. A common approach includes the reaction of appropriate precursors under controlled conditions to yield the desired thiazolo-triazine framework.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-b][1,2,4]triazine derivatives. For instance, compounds similar to (2Z)-2-(4-ethylbenzylidene)-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine have shown significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 3g | Staphylococcus aureus | 18 |
| 4g | Escherichia coli | 20 |
| (Target) | Staphylococcus aureus | TBD |
The mechanism by which these compounds exert their antimicrobial effects often involves inhibition of DNA topoisomerase II. The presence of functional groups such as carboxylic acids enhances their interaction with the enzyme's active site through ionic interactions .
Anticancer Activity
Thiazolo-triazine derivatives have also been investigated for their anticancer properties. Studies indicate that these compounds can inhibit cancer cell proliferation through various pathways including apoptosis induction and cell cycle arrest. For example, certain derivatives have shown promising results in vitro against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .
Table 2: Anticancer Activity of Thiazolo-Triazine Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15 |
| B | HeLa | 10 |
| (Target) | MCF-7 | TBD |
Case Studies
A notable case study involved the evaluation of a series of thiazolo-triazine derivatives where compound 3g was found to exhibit superior activity compared to standard antibiotics like ciprofloxacin . The study utilized both in vitro assays and molecular docking techniques to elucidate the binding affinity and interaction patterns with bacterial enzymes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
